molecular formula C17H21FN6O2 B5292856 N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

カタログ番号: B5292856
分子量: 360.4 g/mol
InChIキー: AVIQTKQXDKINNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as TAK-901, is a small molecule inhibitor that targets the Aurora kinases, a family of serine/threonine kinases that play a key role in cell division. TAK-901 has been shown to have potent anti-tumor activity in preclinical models, making it a promising candidate for cancer therapy.

作用機序

N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea inhibits the activity of Aurora kinases, which are involved in regulating cell division and mitosis. Aurora kinases are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. This compound has been shown to specifically target Aurora A and B kinases, which are involved in spindle assembly and chromosome segregation during mitosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One advantage of N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea is its potency and specificity for Aurora kinases, making it a valuable tool for studying the role of these kinases in cancer biology. However, one limitation is that it may not accurately reflect the complexity of cancer in vivo, and further studies are needed to determine its efficacy in clinical settings.

将来の方向性

For research on N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea include clinical trials to determine its efficacy in treating various types of cancer. Other potential applications include combination therapy with other anti-cancer agents, and the development of more potent and selective Aurora kinase inhibitors. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its effects on cancer biology.

合成法

The synthesis of N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea involves the reaction of N-(3-fluorophenyl)-N'-(2-aminoethyl)urea with 6-(4-morpholinyl)-4-pyrimidinamine in the presence of a catalyst. The resulting compound is then purified using chromatography to obtain the final product.

科学的研究の応用

N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in vivo. This compound has also been shown to have synergistic effects with other anti-cancer agents, such as paclitaxel and cisplatin.

特性

IUPAC Name

1-(3-fluorophenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O2/c18-13-2-1-3-14(10-13)23-17(25)20-5-4-19-15-11-16(22-12-21-15)24-6-8-26-9-7-24/h1-3,10-12H,4-9H2,(H,19,21,22)(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIQTKQXDKINNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。